2-(4-chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide
Description
2-(4-Chlorophenoxy)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide backbone and a 5-(4-methoxyphenyl)-1,2-oxazol-3-ylmethyl substituent. This compound is structurally characterized by its dual aromatic systems (chlorophenoxy and methoxyphenyl) and the 1,2-oxazole heterocycle, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-6-2-13(3-7-16)18-10-15(22-26-18)11-21-19(23)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZLOJWUIRAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on structural similarity; †Estimated using ChemDraw or similar tools.
Pharmacological Activity Trends
Anticancer Activity:
- Compounds with sulfonamide-quinazoline cores (e.g., Compound 38) show remarkable activity against HCT-1 (colon cancer) and MCF-7 (breast cancer) cell lines, attributed to sulfonamide’s role in enzyme inhibition and DNA interaction .
- Chlorophenoxy derivatives (e.g., ATF4 inhibitors) target stress-response pathways in cancer cells, enhancing apoptosis under metabolic stress .
Anticonvulsant Activity:
- Benzothiazole-thiadiazole acetamides (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide) exhibit 100% effectiveness in the MES (maximal electroshock) model, likely due to hydrophobic interactions and sodium channel modulation .
Antimicrobial and Enzyme-Modulatory Effects:
- Benzofuran-oxadiazole acetamides (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide) demonstrate antimicrobial activity via laccase catalysis, with methoxyphenyl enhancing solubility and membrane penetration .
Impact of Structural Variations
Chlorophenyl vs. Fluorophenyl Substitutions :
- Fluorophenyl analogs (e.g., ) may improve metabolic stability due to fluorine’s electronegativity, whereas chlorophenyl groups enhance lipophilicity and target binding in hydrophobic pockets .
Oxazole vs. Triazole Heterocycles :
- 1,2-Oxazole rings (target compound) offer moderate hydrogen-bonding capacity, while 1,2,4-triazole derivatives (e.g., ) provide additional nitrogen atoms for metal coordination or enzyme interaction.
Methoxyphenyl vs.
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